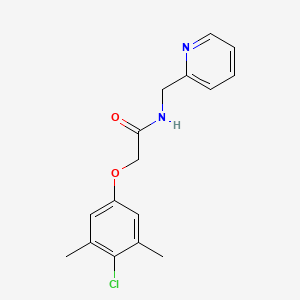![molecular formula C15H16N2O6 B5128848 methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5128848.png)
methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV is also of interest to researchers due to its potential applications in scientific research. In
Mécanisme D'action
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. It binds to the transporters and prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter signaling is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects in animal models. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as increased heart rate and blood pressure. This compound has also been shown to produce rewarding effects in animal models, suggesting that it has potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of the DAT, making it a useful tool for studying dopamine signaling. Additionally, this compound has a relatively long half-life, allowing for prolonged effects in animal models. However, this compound is also highly addictive and has potential for abuse, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate. One area of interest is the development of novel therapeutics for the treatment of addiction and other psychiatric disorders. This compound has been shown to produce rewarding effects, and research is ongoing to develop drugs that can target the same neural pathways without producing addictive effects. Additionally, this compound may have applications in the development of new imaging agents for studying dopamine signaling in the brain. Overall, this compound has potential for a wide range of scientific research applications, and further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate can be synthesized through a multi-step process involving the reaction of piperonal with nitroethane, followed by reduction and cyclization to form the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P). The MDP-2-P is then reacted with methylamine and benzoyl chloride to form this compound.
Applications De Recherche Scientifique
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has been used in scientific research as a tool to study the mechanisms of action of other drugs and neurotransmitters. Specifically, this compound has been used as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the DAT, this compound increases the concentration of dopamine in the synapse, leading to increased dopamine signaling.
Propriétés
IUPAC Name |
methyl 4-[3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-22-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(4-6-10)15(21)23-2/h3-6,11,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUCXCCXDIVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)

![1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)

![6-(2,4-dimethoxyphenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5128841.png)
![{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5128859.png)
![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)

